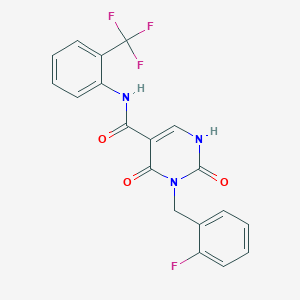

3-(2-fluorobenzyl)-2,4-dioxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

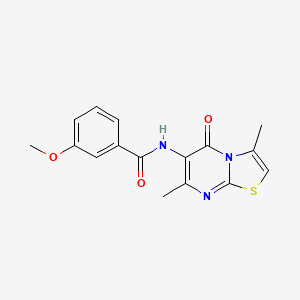

The compound is a pyrimidine derivative, which is a type of organic compound that plays a crucial role in the biochemistry of many organisms. Pyrimidines are key components of nucleic acids like DNA and RNA .

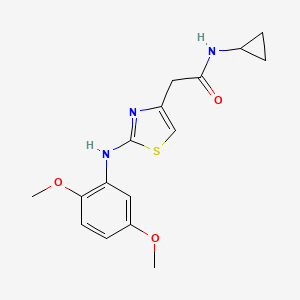

Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has fluorobenzyl and trifluoromethylphenyl groups attached to it .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in its structure. For instance, the pyrimidine ring might undergo reactions like alkylation, acylation, or halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Gene Expression Inhibition

The compound 3-(2-fluorobenzyl)-2,4-dioxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been investigated for its ability to inhibit gene expression. Specifically, it has shown potential in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Structural modifications, particularly at the 2-, 4-, and 5-positions of the pyrimidine ring, were explored to enhance its oral bioavailability and cell-based activity. These modifications have a significant impact on the activity, underscoring the importance of the carboxamide group at the 5-position for maintaining biological activity (Palanki et al., 2000).

Crystal Structure and Molecular Interaction

The compound's crystal structure and molecular interactions have also been studied. In this context, it was compared with other trifluoromethyl-substituted compounds to understand the effects of different substituents on the molecular structure and intermolecular interactions. These studies reveal that the distances between the farthest two atoms and the dihedral angles between different molecular planes are crucial for understanding the compound's interactions and stability (Li et al., 2005).

Supramolecular Association

Further research delved into the supramolecular association involving benzamidinium cations and uracil derivatives, where the compound played a role in forming supramolecular synthons. This research highlighted the importance of charge-assisted hydrogen bonds in these complexes, contributing to the understanding of molecular interaction and complex formation (Portalone, 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F4N3O3/c20-14-7-3-1-5-11(14)10-26-17(28)12(9-24-18(26)29)16(27)25-15-8-4-2-6-13(15)19(21,22)23/h1-9H,10H2,(H,24,29)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGDRGSJEVLXPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F4N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorobenzyl)-2,4-dioxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-[[4-(furan-2-yl)thiophen-2-yl]methyl]carbamate](/img/structure/B2637285.png)

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide](/img/structure/B2637286.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2637293.png)

![(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide](/img/structure/B2637294.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea](/img/structure/B2637299.png)